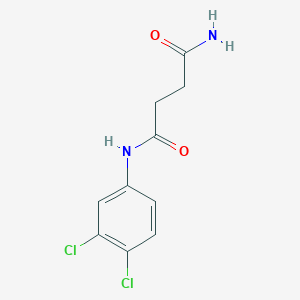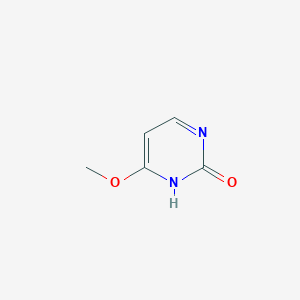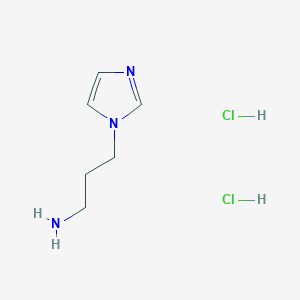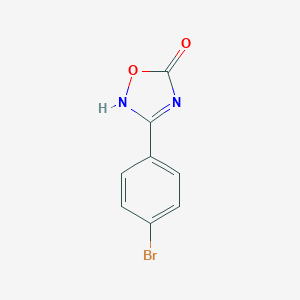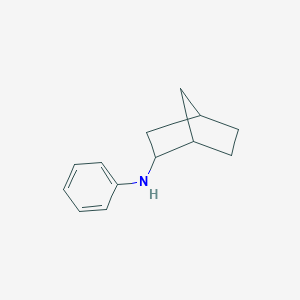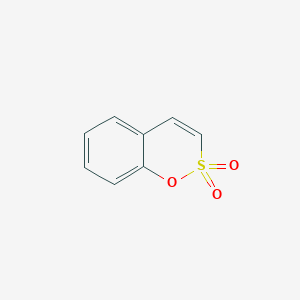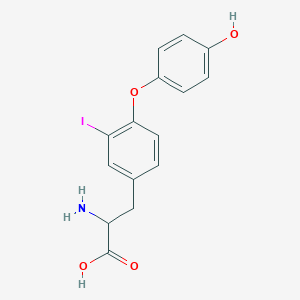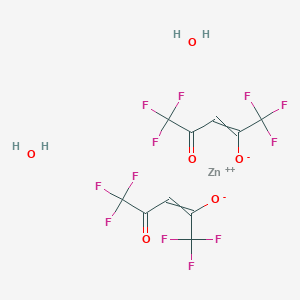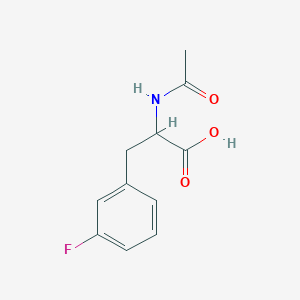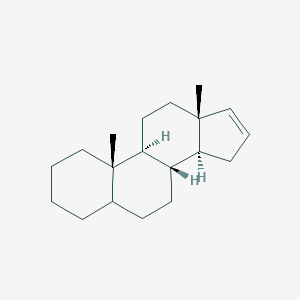
Androst-16-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-16-ene is a naturally occurring steroid hormone that is produced in the human body. It is a derivative of testosterone and is involved in a variety of physiological processes. Androst-16-ene has been the subject of extensive scientific research, particularly in the field of endocrinology.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Studies
- Androst-16-enes are formed from C21 and C19 steroids in boar testicular and adrenal tissue. This formation occurs preferentially in boar testis, with small quantities of androsta-4,16-dien-3-one also produced. These findings suggest a specific biosynthetic pathway in these tissues (Ahmad & Gower, 1968).
Chemical Synthesis and Application
- 17-formyl-androst-16-ene and its analogues can be synthesized from 17-iodo-16-ene derivatives via palladium-catalyzed formylation. This process is significant in creating various steroidal compounds, showcasing the chemical versatility of androst-16-ene (Petz et al., 2002).
Analytical Method Development
- A colorimetric test for androst-16-ene steroids in pig tissues has been developed for detecting boar taint. This method provides a quick, simple, and inexpensive way to measure these steroids (Squires, 1990).
- An analytical approach has been established for identifying and quantifying 5-α-androst-16-en-3-one in human milk. This method includes steps like hexane extraction and gas chromatography-mass spectrometry, indicating the compound's presence in human milk (Hartmann et al., 2013).
Physiological and Sensory Research
- Androst-16-ene derivatives have been studied for their effect on oxytocin release in estrous sows, suggesting a possible pheromonal role in pig fertility (Mattioli et al., 1986).
- Human olfactory responses to 5α-androst-16-en-3-one, a major component of boar taint, show significant sex differences in detection and perception, implying its potential role in human sensory experiences (Griffiths & Patterson, 1970).
Molecular and Structural Analysis
- Structural and molecular mechanics studies have been conducted on 5α-androst-16-en-3-one, providing insights into its molecular dimensions and potential chemical behaviors (Cox & Turner, 1984).
Eigenschaften
CAS-Nummer |
16506-82-4 |
|---|---|
Produktname |
Androst-16-ene |
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
NXQOQNROJJFYCJ-FZFXZXLVSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4[C@@]3(CCCC4)C |
SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |
Kanonische SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |
Synonyme |
16-androstene 16-androstene, (5alpha)-isomer androst-16-ene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



